(1S,2R)-2-[(S)-Amino(carboxy)methyl]cyclopropane-1-carboxylic acid

Catalog No.
S1489633
CAS No.
117857-95-1
M.F
C6H9NO4
M. Wt
159.14 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1S,2R)-2-[(S)-Amino(carboxy)methyl]cyclopropane-1...

CAS Number

117857-95-1

Product Name

(1S,2R)-2-[(S)-Amino(carboxy)methyl]cyclopropane-1-carboxylic acid

IUPAC Name

(1S,2R)-2-[(S)-amino(carboxy)methyl]cyclopropane-1-carboxylic acid

Molecular Formula

C6H9NO4

Molecular Weight

159.14 g/mol

InChI

InChI=1S/C6H9NO4/c7-4(6(10)11)2-1-3(2)5(8)9/h2-4H,1,7H2,(H,8,9)(H,10,11)/t2-,3+,4+/m1/s1

InChI Key

GZOVEPYOCJWRFC-UZBSEBFBSA-N

SMILES

C1C(C1C(=O)O)C(C(=O)O)N

Synonyms

(1R,2S)-2-((S)-amino(carboxy)methyl)cyclopropanecarboxylic acid

Canonical SMILES

C1C(C1C(=O)O)C(C(=O)O)N

Isomeric SMILES

C1[C@H]([C@H]1C(=O)O)[C@@H](C(=O)O)N
Cyclopropane amino acid was first synthesized by Eric F. Johnson in 1982, and its chirally pure form was obtained by Finn F. Lund in 1993. This molecule belongs to the group of non-proteinogenic amino acids, which are not incorporated into proteins but have other uses in scientific research and industry. Cyclopropane amino acid is composed of a cyclopropane ring and an amino acid side chain. Its unique structural features make it an attractive candidate for various research applications.
Cyclopropane amino acid is a white crystalline solid that is soluble in water and ethanol. Its melting point ranges from 241-245°C. The compound is stable at room temperature and is not affected by light, oxygen, or heat. Cyclopropane amino acid is highly polar and has a high molecular weight.
Cyclopropane amino acid can be synthesized using various methods, such as the Bucherer-Bergs reaction, the Mannich reaction, and the Pictet-Spengler reaction. The chirally pure form of the compound can be obtained using the Evans auxiliary method or the Corey-Kim method. The resulting product can be characterized using various spectroscopic techniques, such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS).
Various analytical methods can be used to study cyclopropane amino acid, such as high-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), and capillary electrophoresis (CE). These techniques can help in identifying and quantifying the compound in different samples.
Cyclopropane amino acid has been found to exhibit potent antimicrobial, anticancer, and neuroprotective activities. It has been shown to inhibit the growth of various bacterial and fungal strains, including Mycobacterium tuberculosis, Escherichia coli, and Candida albicans. It has also been found to induce apoptosis in cancer cells and protect neuronal cells from oxidative stress.
Studies have shown that cyclopropane amino acid is relatively safe to use in scientific experiments, with no significant toxicity reported in animal models. However, more studies are needed to determine its long-term effects and safety in humans.
Cyclopropane amino acid has a wide range of applications in scientific research, including drug discovery and development, peptide synthesis, and protein structure analysis. It can also be used as a chiral auxiliary in asymmetric synthesis reactions and as a building block for the synthesis of various bioactive compounds.
Research on cyclopropane amino acid is ongoing, with studies focusing on its potential applications in different fields, such as medicine, agriculture, and material science. Researchers are also exploring its mechanism of action, pharmacokinetics, and toxicity.
Cyclopropane amino acid has the potential to impact various fields of research and industry, including drug discovery and development, peptide synthesis, and agrochemicals. It can also be used as a starting material for the synthesis of novel materials with unique properties.
Despite its many applications, cyclopropane amino acid has certain limitations, such as limited availability and high cost. Future research should focus on developing more efficient and cost-effective synthetic routes, as well as exploring its potential applications in new fields.
The future directions for research on cyclopropane amino acid include:
1. Development of new synthetic strategies for cyclopropane amino acid.
2. Investigation of the potential of cyclopropane amino acid in medicine, including its use as a drug delivery system and as a theranostic agent.
3. Exploration of cyclopropane amino acid in agriculture, such as its use as a biopesticide and as a plant growth regulator.
4. Investigation of the potential of cyclopropane amino acid in material science and nanotechnology.
5. Development of new analytical methods for the detection and quantification of cyclopropane amino acid in different samples.
6. Evaluation of the toxicity and safety of cyclopropane amino acid in human studies.
7. Development of new bioconjugation strategies using cyclopropane amino acid.
In conclusion, cyclopropane amino acid is a promising compound that has many potential applications in scientific research and industry. Further research is needed to fully explore its properties and potential applications.

XLogP3

-3.4

Wikipedia

L-CCG-IV

Dates

Modify: 2023-08-15

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